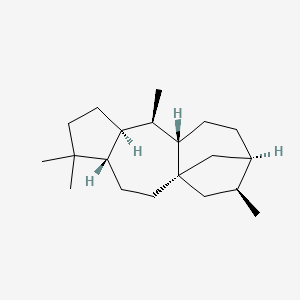

Grayanotoxane

描述

Historical Context of Grayanotoxane Discovery and Early Structural Investigations

The initial discovery of what is now known as grayanotoxin dates back to the early 20th century. The first documented isolation was reported in 1912 by German phytochemist Otto Tunmann, who extracted the compound from a plant in the Ericaceae family and named it "andromedotoxin". acs.org

Systematic research, particularly by Japanese scientists, significantly advanced the understanding of these compounds. Between 1934 and 1936, Shikiro Miyajima and Sankichi Takei at the University of Kyoto successfully isolated grayanotoxins I, II, and III from the plant Leucothoe grayana. acs.org It is from this plant, named in honor of the 19th-century American botanist Asa Gray, that the term "grayanotoxin" originates. acs.orgwikipedia.org

The structural elucidation of these complex molecules was a gradual process, reliant on the analytical techniques of the time. Early investigations involved chemical degradation and the analysis of the resulting products to piece together the core structure. nih.gov It wasn't until later that the full, intricate three-dimensional structures were confirmed. For instance, Grayanotoxin IV was not described in the literature until 1964. acs.org The total synthesis of grayanotoxin III, a significant milestone in confirming its structure, was reported much more recently. acs.org

Table 1: Key Milestones in Early this compound Research

| Year | Researcher(s) | Key Contribution |

| 1912 | Otto Tunmann | First isolation of a grayanotoxin, then named andromedotoxin. acs.org |

| 1932 | S. W. Hardikar | Described the mechanism of "rhododendron poisoning". acs.org |

| 1934-1936 | Shikiro Miyajima & Sankichi Takei | Isolated and named grayanotoxins I, II, and III from Leucothoe grayana. acs.org |

| 1964 | William H. Tallent | First description of grayanotoxin IV in the literature. acs.org |

| 1970 | T. Okuno et al. | Isolated grayanotoxin IV and V from Leucothoe grayana. acs.org |

Significance of this compound in Natural Product Chemistry and Chemical Biology Research

Grayanotoxanes hold considerable significance in the fields of natural product chemistry and chemical biology due to their unique chemical architecture and specific biological activity.

From a natural product chemistry perspective, the complex tetracyclic ring system of grayanotoxanes presents a formidable challenge for total synthesis. nih.gov The dense arrangement of hydroxyl groups and stereocenters makes it an attractive target for synthetic chemists to develop and showcase new synthetic methodologies. ontosight.ai The structural diversity within the grayanotoxin family, with over 25 different forms identified in Rhododendron species alone, provides a rich field for structure-activity relationship (SAR) studies. acs.org These studies aim to understand how small changes in the molecular structure affect its biological function. nih.gov

In chemical biology, the primary significance of this compound lies in its well-defined mechanism of action as a potent modulator of voltage-gated sodium channels (Nav). ontosight.ainih.gov These channels are crucial for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. dergipark.org.tr Grayanotoxins bind to the group II receptor site on these channels, locking them in an open state and causing persistent membrane depolarization. nih.govdergipark.org.tr This specific interaction makes grayanotoxins valuable chemical probes for studying the structure and function of sodium channels. Their effects on ion channels have spurred research into potential applications in areas like neuroprotection and anti-inflammatory responses. ontosight.ai

Table 2: Structural Features of Common Grayanotoxins

| Compound | Key Structural Features |

| Grayanotoxin I | A pentol derivative of this compound with an acetoxy group at position 14. nih.gov |

| Grayanotoxin II | Differs from Grayanotoxin I at position 10. acs.org |

| Grayanotoxin III | Differs from Grayanotoxin I at position 14. acs.org |

| Grayanotoxin IV | Differs from Grayanotoxin I at positions 10 and 14. acs.org |

Scope and Research Objectives for Advanced this compound Investigations

The unique properties of grayanotoxanes continue to fuel advanced research with several key objectives for the future.

A primary goal is the continued exploration of the full range of biological activities associated with the diverse array of this compound derivatives. ontosight.ai While the interaction with sodium channels is well-documented, the effects on other cellular targets and pathways remain an area for active investigation. qascf.com This includes exploring their potential as lead compounds for the development of new therapeutic agents. ontosight.ai

Another major research avenue is the development of more efficient and versatile synthetic routes to access grayanotoxanes and their analogues. ontosight.ai Total synthesis allows for the creation of novel derivatives that are not found in nature, which is essential for detailed structure-activity relationship studies. These studies are crucial for fine-tuning the biological activity, potentially enhancing desired effects while minimizing others. nih.gov

Furthermore, interdisciplinary approaches that combine medicinal chemistry, pharmacology, and computational biology are essential for unlocking the full potential of these compounds. ontosight.ai Advanced computational modeling can help predict how different structural modifications will affect the binding of grayanotoxanes to their target proteins, guiding the synthesis of more potent and selective compounds. umich.edu Such research aims to translate basic scientific findings into practical applications, including the development of new research tools to probe the complexities of the nervous system. ontosight.ai

Structure

2D Structure

3D Structure

属性

分子式 |

C20H34 |

|---|---|

分子量 |

274.5 g/mol |

IUPAC 名称 |

(1R,4S,8S,9R,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane |

InChI |

InChI=1S/C20H34/c1-13-11-20-10-8-18-16(7-9-19(18,3)4)14(2)17(20)6-5-15(13)12-20/h13-18H,5-12H2,1-4H3/t13-,14+,15+,16-,17-,18-,20+/m0/s1 |

InChI 键 |

OPCBUBFCCPXFES-NPMIKPEISA-N |

手性 SMILES |

C[C@H]1C[C@@]23CC[C@H]4[C@@H](CCC4(C)C)[C@H]([C@@H]2CC[C@@H]1C3)C |

规范 SMILES |

CC1CC23CCC4C(CCC4(C)C)C(C2CCC1C3)C |

产品来源 |

United States |

Occurrence and Chemotaxonomic Distribution of Grayanotoxane

Botanical Sources and Phylogeny of Grayanotoxane-Producing Genera within Ericaceae

Grayanotoxanes are produced by various species within the Ericaceae family, a large and diverse group of plants. The primary genera known to synthesize these compounds include Rhododendron, Agarista, Kalmia, Leucothoe, Lyonia, Pieris, and Craibiodendron. mdpi.comwikipedia.orgnih.govnih.govuu.nl The genus Rhododendron alone comprises over 750 species, many of which are known to produce grayanotoxins. wikipedia.org

The production of these diterpenoids serves as a chemical defense mechanism for the plants. While many species within these genera contain grayanotoxanes, the concentration and specific types of this compound molecules can vary significantly between species and even between different populations of the same species. nih.gov

Phylogenetic studies of the Ericaceae family place these this compound-producing genera into distinct subfamilies. For example, Rhododendron is in the subfamily Rhododendroideae, while Pieris, Lyonia, Agarista, and Leucothoe belong to the subfamily Vaccinioideae. The consistent presence of this specific class of diterpenoids across these related, yet distinct, genera highlights a shared evolutionary history of this particular metabolic pathway.

Table 1: Principal this compound-Producing Genera in the Ericaceae Family This interactive table lists the key genera within the Ericaceae family known to produce grayanotoxanes and provides examples of representative species.

| Genus | Representative Species |

|---|---|

| Rhododendron | R. ponticum, R. luteum, R. molle |

| Agarista | A. salicifolia |

| Kalmia | K. latifolia, K. angustifolia |

| Leucothoe | L. grayana, L. davisiae |

| Lyonia | L. ovalifolia |

| Pieris | P. japonica, P. formosa |

Geographical Distribution and Ecological Factors Influencing this compound Accumulation

The majority of Ericaceae species that produce grayanotoxanes are found in the Northern Hemisphere, with significant diversity and distribution across Asia, North America, and Europe. mdpi.com The highest concentration of these species is located in China and the Himalayan region, followed by Southeast Asia and Japan. mdpi.com Notable populations also exist in Turkey, particularly in the regions bordering the Black Sea, and across North America. wikipedia.org

The accumulation of grayanotoxanes in these plants is influenced by a range of ecological and environmental factors. Studies have shown that variations in these compounds can be linked to geography and climate. researchgate.net

Altitude: Altitude plays a significant role in the soil conditions where these plants grow. Research on Rhododendron species in the Himalayas has shown that soil pH tends to decrease, becoming more acidic with increasing altitude. frontiersin.org Ericaceae plants, in general, thrive in acidic soils, a condition which may favor the physiological processes leading to this compound synthesis. frontiersin.org Higher altitudes are also associated with lower temperatures, which slows the decomposition of organic matter, enriching the soil in a way that may support the plant's metabolic needs for producing complex secondary metabolites. frontiersin.org

Climate and Environmental Stress: Climatic factors such as temperature, precipitation, and solar radiation (including heat load interception) can influence the production of plant secondary metabolites. researchgate.netmdpi.com Environmental stressors can trigger defense mechanisms in plants, often leading to an increased synthesis of protective compounds like grayanotoxanes.

Soil Composition: The mineral content and organic matter in the soil can affect plant physiology, including nectar production and the synthesis of phytochemicals. mdpi.com The specific nutrient availability in the acidic soils preferred by these plants likely plays a role in the regulation of the biosynthetic pathways responsible for this compound production.

The concentration of grayanotoxanes can vary not only between different geographical locations but also at smaller scales, such as between different patches of plants within the same area, indicating a complex interplay of microclimatic and soil factors. researchgate.net

Biosynthetic Pathways and Metabolic Diversification of this compound

The biosynthesis of grayanotoxanes is a complex process involving the formation of a diterpenoid precursor followed by a series of enzymatic transformations and rearrangements that create a diverse family of related compounds.

Precursor Identification (e.g., ent-kaurane) and Initial Biosynthetic Steps

The biogenetic precursor for all grayanoid compounds is the tetracyclic diterpene ent-kaurane. nih.gov Diterpenes are synthesized from the C20 precursor geranylgeranyl pyrophosphate (GGPP). GGPP is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are C5 isoprenoid units. mdpi.com In plants, these initial building blocks are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.com The cyclization of GGPP leads to the formation of the characteristic four-ring structure of ent-kaurane, which features a 6/6/6/5 fused ring system.

Enzymatic Transformations and Biogenetic Rearrangements (e.g., to grayananes, seco-grayananes, kalmanes, leucothanes)

The defining step in the formation of grayanotoxanes is the biogenetic rearrangement of the ent-kaurane skeleton. This transformation involves a contraction of one ring and an expansion of another, converting the 6/6/6/5 ring system of ent-kaurane into the distinctive 5/7/6/5 tetracyclic core of the grayanane skeleton.

Following the formation of the initial grayanane backbone, a vast array of structural diversification occurs. This metabolic diversification is primarily driven by oxidation reactions, which are typically catalyzed by Cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes introduce hydroxyl groups (-OH) at various positions on the grayanane skeleton. These hydroxylations, along with other modifications like acetylation, create the hundreds of different naturally occurring grayanoid compounds that have been identified.

Further enzymatic processes can lead to more profound skeletal rearrangements, resulting in several related but distinct classes of diterpenoids also found in Ericaceae plants. These include:

Seco-grayananes: Characterized by the cleavage of one of the rings in the grayanane structure.

Kalmanes: Possess a unique 5/8/5/5 fused tetracyclic ring system.

Leucothanes: Feature another variation of the core structure.

Table 2: Major Diterpenoid Skeletons Derived from the this compound Biosynthetic Pathway This interactive table illustrates the primary carbon skeletons found within the grayanoid family of compounds, originating from the precursor ent-kaurane.

| Skeleton Type | Ring System | Description |

|---|---|---|

| ent-Kaurane | 6/6/6/5 | The tetracyclic diterpene biogenetic precursor. |

| Grayanane | 5/7/6/5 | The characteristic core skeleton of grayanotoxins, formed by rearrangement of ent-kaurane. |

| Seco-grayanane | N/A (cleaved ring) | Derived from the grayanane skeleton through the oxidative cleavage of a C-C bond in one of the rings. |

| Kalmane | 5/8/5/5 | A rare, rearranged skeleton featuring an eight-membered B-ring. |

Genetic Basis and Regulatory Mechanisms of this compound Biosynthesis

While the specific genes and regulatory networks controlling this compound biosynthesis have not yet been fully elucidated, research on other plant secondary metabolites provides a strong model for the expected genetic architecture. The genes responsible for the biosynthesis of complex natural products in plants are typically organized into biosynthetic gene clusters (BGCs). nih.govresearchgate.netnih.gov

A putative this compound BGC would be expected to contain:

Terpene Synthase (TPS) Genes: A gene encoding the enzyme that cyclizes GGPP to form the initial ent-kaurane skeleton. nih.gov

Tailoring Enzyme Genes: A suite of genes encoding enzymes like Cytochrome P450s (CYPs) and transferases. These enzymes perform the subsequent oxidation, rearrangement, and other functional group modifications that create the diverse array of grayanoid structures. nih.govnih.govresearchgate.net

Regulatory Genes: One or more genes encoding transcription factors (TFs) that control the expression of the other genes within the cluster. These TFs act as molecular switches, turning the pathway on or off in response to developmental cues or environmental stress. nih.gov

Genomic and transcriptomic studies in Rhododendron have begun to identify genes involved in terpenoid synthesis. Researchers have identified dozens of TPS genes in the Rhododendron genome and have linked the expression of specific TPS genes to the production of volatile terpenoids that contribute to flower fragrance. nih.gov Furthermore, studies have identified transcription factors, such as RfFDPS in Rhododendron fortunei, that regulate the accumulation of different classes of terpenes. mdpi.comconsensus.app Although this research focuses on other terpenoids, it demonstrates that the genetic machinery for complex terpene synthesis and regulation is active in the genus, providing a foundation for the future discovery of the specific BGC responsible for producing grayanotoxanes.

Chemical Synthesis and Advanced Derivatization of Grayanotoxane Scaffolds

Strategies for Total Synthesis of Grayanotoxane and Complex Analogues

The total synthesis of grayanotoxanes allows for the preparation of these complex molecules from simple, readily available starting materials. These endeavors not only provide access to the natural products themselves but also open avenues for creating structurally diverse analogues that are inaccessible through isolation. harvard.edu

Convergent and Enantioselective Approaches to the this compound Skeleton

Modern synthetic strategies toward the this compound core often employ convergent approaches, which involve the independent synthesis of complex fragments of the molecule, followed by their strategic coupling. researchgate.net This method is generally more efficient for building complex structures than a linear synthesis where the molecule is assembled step-by-step.

A notable example is the total synthesis of principinol D, which utilized a convergent strategy by coupling two distinct fragments: a racemic bicyclo[3.2.1]octane unit representing the C and D rings, and an enantioenriched cyclopentyl aldehyde derivative for the A ring. beilstein-journals.org Similarly, the total synthesis of (–)-Grayanotoxin III was achieved through a convergent route where the key fragments were assembled via a diastereoselective Mukaiyama aldol (B89426) reaction. researchgate.net This key step brought together the two halves of the molecule, setting the stage for subsequent cyclizations to form the complete tetracyclic skeleton.

Enantioselective synthesis is critical to produce a single, desired stereoisomer of the chiral this compound molecule. This is often achieved early in the synthesis. For instance, one convergent synthesis of Grayanotoxin III began with an enantioselective conjugate addition to establish a key stereocenter in one of the initial fragments. Another approach utilized a chiral hydrogen bond donor as a catalyst in the key Mukaiyama aldol coupling step to ensure high diastereoselectivity. researchgate.net

Key Convergent Strategies in this compound Synthesis

| Target Molecule | Key Fragments | Coupling Reaction | Reference |

|---|---|---|---|

| Principinol D | Racemic bicyclo[3.2.1]octane (C/D rings) & Enantioenriched cyclopentyl aldehyde (A ring) | Not specified in abstract | beilstein-journals.org |

| (–)-Grayanotoxin III | "Left-wing" and "Right-wing" fragments | Diastereoselective Mukaiyama aldol reaction | researchgate.net |

Key Methodologies in Stereochemical Control and Functional Group Introduction

Controlling the three-dimensional arrangement of atoms (stereochemistry) across the numerous chiral centers of the this compound scaffold is a central challenge. digitellinc.com Synthetic chemists have developed key methodologies to address this, often relying on catalyst- or substrate-controlled reactions.

The use of chiral catalysts, such as the chiral phosphoric acid in stereodivergent syntheses or the squaramide catalyst in Mukaiyama aldol additions, allows for the selective formation of one stereoisomer over others. nih.gov In one synthesis of grayanotoxin analogues, a diastereoselective Mukaiyama aldol reaction was pivotal in uniting two fragments and establishing the correct relative stereochemistry. researchgate.net

The introduction of multiple hydroxyl groups and other functionalities in their correct positions and orientations is another significant hurdle. These transformations are often accomplished in the later stages of the synthesis through a series of oxidation steps. nih.gov For example, after the core skeleton of Grayanotoxin III was assembled, a sequence of carefully chosen oxidation reactions was used to install the final hydroxyl groups, completing the synthesis. Another key tactic involves the SmI₂-promoted cyclization, which has been effectively used to form the challenging 7-membered ring. beilstein-journals.org

Regioselective and Stereospecific Transformations in this compound Synthesis

Building the unique 5/7/6/5 tetracyclic skeleton of grayanotoxanes requires reactions that are highly selective in terms of which region of a molecule reacts (regioselectivity) and how the spatial arrangement of atoms is affected (stereospecificity). khanacademy.org

A critical transformation in several grayanotoxin syntheses is the formation of the 5/7 fused ring system. One powerful strategy involves a unique 7-endo-trig cyclization that proceeds through a highly reactive bridgehead carbocation intermediate to forge the tetracyclic core. researchgate.net Another crucial regioselective step reported is a Lewis acid-mediated epoxide opening. This reaction is followed by a 1,2-alkyl shift, a type of molecular rearrangement, which successfully constructs the desired carbon skeleton of Grayanotoxin III from a precursor.

Furthermore, transformations like photoinduced santonin-like rearrangements have been employed to convert simpler tricyclic precursors into key intermediates bearing the necessary structural features for further elaboration into the this compound framework. beilstein-journals.org These specific and selective reactions are essential for navigating the complex energy landscape of the synthesis and accessing the strained, polycyclic core of the target molecules. researchgate.net

Semi-Synthesis and Chemical Modification of Natural Grayanotoxanes

Semi-synthesis uses a naturally occurring compound as an advanced starting material for chemical modifications. numberanalytics.com This approach is particularly valuable for complex molecules like grayanotoxanes, where a total synthesis is long and arduous. By starting with the isolated natural product, chemists can focus on targeted modifications to explore its chemical and biological properties. researchgate.net

Targeted Derivatization Strategies for Structure-Activity Relationship Probes

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to determine how these changes affect its biological activity. oncodesign-services.com By creating a library of semi-synthetic derivatives from a natural this compound, researchers can identify the key structural features—the pharmacophore—responsible for its effects. researchgate.net

The goal of these derivatization strategies is often to optimize the properties of the natural product, potentially leading to analogues with enhanced potency, greater selectivity, or improved stability and bioavailability. numberanalytics.comresearchgate.net For instance, specific hydroxyl or acyl groups on the this compound scaffold can be selectively protected, modified, or removed. The biological activity of these new derivatives is then tested to understand the role of each functional group. oncodesign-services.com Furthermore, derivatization can be used to install chemical handles or tags onto the natural product, creating probes that can be used in chemical biology to identify the cellular targets of the toxin. nih.gov

Scaffold Rearrangements and Skeletal Modifications of this compound

Beyond simple functional group modifications, semi-synthesis can also involve profound changes to the carbon skeleton itself. These scaffold rearrangements can lead to novel molecular architectures that may possess unique biological activities. One synthetic strategy aims to access the grayanotoxin core by rearranging a different, more accessible natural product skeleton. digitellinc.com For example, researchers are exploring the rearrangement of the researchgate.netresearchgate.netresearchgate.netdigitellinc.com tetracyclic system of ent-kaurane, a diterpenoid available from natural sources, into the characteristic researchgate.netdigitellinc.comdigitellinc.comnumberanalytics.com grayanane framework. digitellinc.com This approach significantly reduces the number of steps required by starting with a large portion of the carbon skeleton already in place. digitellinc.com Formally, the this compound skeleton can also be conceptualized as a rearranged leucothol skeleton through a bond-breaking and bond-forming process. vdoc.pub These skeletal modification strategies highlight the advanced chemical transformations being used to access and diversify this complex family of natural products.

Advanced Analytical Methodologies for Grayanotoxane Research

Chromatographic Techniques for Separation and Quantification of Grayanotoxanes

Chromatography is the cornerstone of grayanotoxin analysis, providing the necessary separation of these complex diterpenoids from matrix interferences and from each other. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed.

Detection in HPLC systems can be achieved through various detectors. Early methods utilized refractive index (RI) detectors. researchgate.net More commonly, Diode Array Detectors (DAD) are used, with detection wavelengths set around 204 nm. dergipark.org.trdergipark.org.tr However, for higher sensitivity and specificity, HPLC systems are frequently coupled with mass spectrometry detectors. dergipark.org.trdergipark.org.treurofins.de For instance, a method for isolating Grayanotoxin-III from Rhododendron ponticum and mad honey used a reverse phase C-18 column with a methanol/water gradient and a DAD for detection. dergipark.org.trdergipark.org.tr

| Grayanotoxin(s) | Matrix | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|---|

| Grayanotoxin-III | Rhododendron ponticum, Mad Honey | Reverse Phase C-18 | Methanol/Water Gradient | DAD (204 nm) | dergipark.org.trdergipark.org.tr |

| Grayanotoxins I, II, III | Honey | Chemco 5-ODS-UH (4.6 i.d. x 250 mm) | 50% Methanol-Water | RI Detector | researchgate.net |

| Grayanotoxins I, III | Honey | Reversed Phase HPLC Column | Water/Methanol Gradient with 0.1% Acetic Acid | Mass Spectrometry (MS) | acs.orgnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied to the analysis of grayanotoxins. ontosight.ai However, due to the low vapor pressure and thermal instability of these polyhydroxylated diterpenoids, a derivatization step is mandatory prior to GC analysis. tandfonline.com The most common approach is trimethylsilylation, where the hydroxyl groups of the grayanotoxins are converted to trimethylsilyl (B98337) (TMS) ethers, increasing their volatility and thermal stability. researchgate.netthieme-connect.comnih.gov

One study developed a quantitative GC-MS method for grayanotoxin I in plant material following trimethylsilyl derivatization. researchgate.netthieme-connect.comnih.gov This method utilized forskolin (B1673556) as an internal standard and was validated according to ICH guidelines, showing sufficient specificity and precision. researchgate.netthieme-connect.com The analysis can be performed in both full-scan mode for identification and selected ion monitoring (SIM) mode for improved sensitivity and quantification. researchgate.net Despite its utility, the need for derivatization makes GC-MS less straightforward than LC-MS methods for grayanotoxin analysis. tandfonline.com

| Parameter | Condition/Finding | Reference |

|---|---|---|

| Analyte | Grayanotoxin I | researchgate.netnih.gov |

| Derivatization | Trimethylsilylation (BSTFA, TMCS, Pyridine) | thieme-connect.com |

| Internal Standard | Forskolin | researchgate.netnih.gov |

| Detection Mode | SCAN and SIM | researchgate.net |

| Limit of Detection (LOD) | 5 µg/mL | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 15 µg/mL | researchgate.netnih.gov |

The primary advantages of UPLC over HPLC include shorter run times, reduced solvent consumption, and sharper, more intense peaks, which leads to improved sensitivity. waters.comijsrtjournal.com In the context of grayanotoxin research, UPLC systems are typically coupled with tandem mass spectrometry (UPLC-MS/MS), combining the superior separation power of UPLC with the high selectivity and sensitivity of MS/MS detection. spkx.net.cn This combination is a powerful tool for the simultaneous determination of multiple plant toxins, including various grayanotoxins, in challenging samples like honey. spkx.net.cn

Mass Spectrometry (MS) Applications in Grayanotoxin Analysis

Mass spectrometry has become the gold standard for the detection of grayanotoxins, prized for its high sensitivity and specificity. When coupled with liquid chromatography, it provides robust and reliable methods for both quantification and structural characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the quantitative determination of trace levels of grayanotoxins in various complex matrices, including honey, biological fluids, and dietary supplements. ontosight.aitandfonline.comacs.orgnih.govnih.gov This method is favored for its high selectivity and sensitivity, which allows for detection at very low concentrations without the need for the derivatization steps required for GC-MS. tandfonline.comresearchgate.net

Sample preparation for LC-MS/MS analysis often involves a simple "dilute-and-shoot" approach, particularly for honey samples, where the sample is diluted with a suitable solvent mixture (e.g., methanol-water) before injection. acs.orgnih.govresearchgate.net For more complex matrices like blood or plant tissue, a solid-phase extraction (SPE) step is commonly employed to clean up the sample and concentrate the analytes. acs.orglongdom.orgnih.gov

Detection is typically performed using an electrospray ionization (ESI) source operating in positive ion mode. longdom.orgnih.gov The analysis is carried out in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each grayanotoxin, providing excellent specificity and reducing matrix interference. acs.orgdergipark.org.tr For example, Grayanotoxin I is often quantified by monitoring the fragmentation of its sodium adduct ion (m/z 435) to a product ion (m/z 375), while Grayanotoxins II and III can be quantified based on the transition from the precursor ion at m/z 335 to product ions like m/z 299. acs.orgnih.gov These methods have achieved low detection limits, often in the µg/kg or ng/mL range. acs.orgnih.gov

| Study Focus | Matrix | Key Analytes | Sample Preparation | Detection Limits | Reference |

|---|---|---|---|---|---|

| Quantitative determination | Rumen contents, feces, urine | GTX I, II, III | Methanol extraction followed by SPE cleanup | 0.2 µg/g (feces), 0.05 µg/g (urine) | acs.orgnih.gov |

| Quantification and confirmation | Honey | GTX I, III | "Dilute-and-shoot" (10-fold dilution) | Concentrations found: 0.1 to 39 mg/kg | acs.orgnih.gov |

| Quantification and toxicokinetics | Rat whole blood | GTX I, III | Solid-phase extraction (SPE) | LOQ: 1 ng/mL | sigmaaldrich.com |

| Quantification | Mad honey | GTX-III | Direct dilution | Concentrations found: 0.701 to 68.754 µg/g | tandfonline.com |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is an advanced analytical technique that combines the separation capabilities of LC with the high-resolution and accurate mass measurement of a QTOF mass analyzer. acs.orgnih.gov This methodology is invaluable for the comprehensive profiling and characterization of grayanotoxins in various samples. longdom.org

The primary advantage of LC-QTOF-MS is its ability to collect full-scan, high-resolution mass spectra, which allows for the identification of unknown compounds and the elucidation of fragmentation pathways of known toxins. longdom.org Researchers have used LC-QTOF-MS to determine the fragmentation patterns of grayanotoxins I and III, providing a deeper understanding of their chemical structures. longdom.org This capability is crucial for identifying new or unexpected grayanotoxin analogues in plant extracts or food products. longdom.org

In grayanotoxin research, LC-QTOF-MS is often used in a complementary role with LC-MS/MS. acs.orgnih.govbiotech-asia.org LC-QTOF-MS is first employed for the characterization and identification of grayanotoxins in a sample, and then a more targeted and sensitive LC-MS/MS method is developed and validated for routine quantitative analysis. longdom.orgacs.orgnih.gov This combined approach was successfully used to identify and quantify GTX I and III in dietary supplements and homemade wine made from Rhododendron brachycarpum. acs.orgnih.gov The study found GTX I and III in 51 different food products, with concentrations ranging from 18.4–101,000 ng/mL for GTX I and 15.3–56,000 ng/mL for GTX III. acs.orgnih.gov

| Application | Matrix | Analytes | Key Findings | Reference |

|---|---|---|---|---|

| Determination of fragmentation patterns and quantification | Foodstuffs | GTX I, III | Developed method to characterize fragmentation pathways and quantify GTXs. | longdom.org |

| Determination and quantification | Dietary supplements, homemade wine | GTX I, III | Combined LC-QTOF-MS for characterization and LC-MS/MS for quantification. Found GTXs in 51 foodstuffs. | acs.orgnih.gov |

| Identification | Rhododendron species | Grayanotoxins | Used in combination with LC-MS/MS to identify GTX I and III. | biotech-asia.org |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Clindamycin |

| Forskolin |

| Formic acid |

| Grayanotoxin I (GTX I) |

| Grayanotoxin-III (GTX-III) |

| Grayanotoxin-III glycoside |

| Grayanotoxin II (GTX II) |

| Hexane |

| Methanol |

| Pyridine |

Spectroscopic Techniques for Grayanotoxane Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the de novo structural elucidation of grayanotoxanes. It provides detailed information about the molecular structure, including the connectivity of atoms and their three-dimensional arrangement (stereochemistry). researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble the complete picture of these complex diterpenoids.

1H NMR provides information on the number and chemical environment of hydrogen atoms, while 13C NMR reveals the carbon skeleton of the molecule. dergipark.org.tr By analyzing chemical shifts, coupling constants, and signal integrations, researchers can deduce the relative positions of atoms within the this compound framework. For instance, the stereostructure of α-Dihydrograyanotoxin-II was successfully determined using NMR spectroscopy. acs.org

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for establishing detailed structural features. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of atomic connectivity and spatial proximity. Researchers have utilized extensive 1D and 2D NMR experiments to establish the 2D structure and relative configuration of novel this compound derivatives isolated from natural sources like Rhododendron brachycarpum. nih.gov In some cases where other methods are inconclusive, advanced NMR approaches combined with quantum mechanics calculations can be used to establish the absolute configuration of a molecule. nih.gov

Table 2: NMR Techniques for this compound Analysis

| NMR Experiment | Information Provided | Application in Grayanotoxin Research | Reference |

|---|---|---|---|

| 1H & 13C NMR | Number and environment of H and C atoms, carbon skeleton. | Basic structural framework determination. | dergipark.org.tr |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). | Unambiguous assignment of signals and assembly of the molecular structure. | nih.gov |

| NOESY | Spatial proximity of nuclei. | Determination of relative stereochemistry and 3D arrangement of atoms. | nih.gov |

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This powerful technique provides unequivocal proof of a molecule's connectivity and, crucially, its absolute stereochemistry. For grayanotoxanes, which possess multiple chiral centers, X-ray crystallography is invaluable for assigning the correct configuration.

The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the precise position of each atom can be determined. Several grayanotoxin structures have been definitively elucidated using this method. For example, the absolute configurations of 1-epi-grayanotoxin IV and rhodomicranol C were determined by single-crystal X-ray diffraction analysis. dergipark.org.tr Similarly, the structures of 14-acetylisograyanotoxin II and grayanotoxins IX and X were confirmed through this technique. dergipark.org.tr

The absolute configuration of grayanotoxin VI was also established for the first time via single-crystal X-ray diffraction. acs.org Furthermore, the technique has been applied to structurally modified grayanotoxanes, such as a 1,5-seco-grayanotoxin derivative, to determine its tricyclic structure and the absolute configuration at specific carbon atoms. researchgate.netthieme-connect.com

Table 3: Examples of this compound Structures Determined by X-ray Crystallography

| Compound | Key Structural Finding | Reference |

|---|---|---|

| 1-epi-Grayanotoxin IV | Absolute configuration determined. | dergipark.org.tr |

| Rhodomicranol C | Absolute configuration determined. | dergipark.org.tr |

| Grayanotoxin VI | Absolute configuration determined for the first time. | acs.org |

| 1,5-Seco-grayanotoxin derivative | Absolute configuration at C1 atom determined. | researchgate.netthieme-connect.com |

Sample Preparation and Extraction Methodologies for this compound Isolation from Diverse Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of grayanotoxanes, as they are often present in complex matrices such as plant tissues, honey, and biological fluids. The goal of extraction and cleanup is to isolate the target analytes from interfering substances, thereby improving the sensitivity and reliability of subsequent analytical methods.

For plant materials, such as the leaves of Rhododendron species, a common approach involves extraction with a solvent like hot methanol, followed by a partitioning step between water and a non-polar solvent like dichloromethane (B109758) to separate compounds based on polarity. researchgate.netthieme-connect.com Further purification is often achieved using column chromatography, such as silica (B1680970) gel chromatography or preparative HPLC. dergipark.org.trthieme-connect.com

For honey analysis, two primary methods have been developed: solid-phase extraction (SPE) and the "dilute-and-shoot" approach.

Solid-Phase Extraction (SPE): This technique is widely used for cleanup and concentration of grayanotoxanes from honey and biological samples. A typical SPE protocol for honey involves dissolving the sample in water and passing it through a C18 cartridge. tandfonline.comtandfonline.com The cartridge retains the less polar grayanotoxanes while allowing more polar interfering substances (like sugars) to be washed away. The retained toxins are then eluted with a solvent such as methanol. tandfonline.comtandfonline.com This method has also been successfully applied to extract grayanotoxanes from biological samples like rumen contents, feces, and urine. nih.gov

Dilute-and-Shoot: This is a simpler and more rapid method, particularly suitable for LC-MS/MS analysis. It involves diluting the honey sample, typically 10-fold, with a solvent mixture such as methanol-water containing a small amount of acetic acid, before direct injection into the analytical system. nih.govacs.orgresearchgate.net This approach minimizes sample handling but relies on the high selectivity and sensitivity of the mass spectrometer to distinguish the analytes from the matrix components. acs.org It has been validated as a rugged method for the quantification of grayanotoxins I and III in honey. nih.govacs.org

The choice of extraction method depends on the matrix, the concentration of the analytes, and the analytical technique to be used. While "dilute-and-shoot" offers speed and simplicity, SPE provides a more thorough cleanup, which can be essential for certain detection methods or when analyzing trace levels.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Grayanotoxin I |

| Grayanotoxin II |

| Grayanotoxin III |

| Grayanotoxin VI |

| Grayanotoxin IX |

| Grayanotoxin X |

| α-Dihydrograyanotoxin-II |

| 1-epi-Grayanotoxin IV |

| 14-Acetylisograyanotoxin II |

| 1,5-Seco-grayanotoxin |

Molecular Mechanisms of Grayanotoxane Biological Activity Pre Clinical Focus

Modulation of Voltage-Gated Sodium Channels (VGSCs) by Grayanotoxane

The principal mechanism of this compound toxicity is its ability to interfere with the normal function of VGSCs, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. botany-world.comwikipedia.org

This compound binds to a specific site on the alpha subunit of the VGSC, known as the neurotoxin receptor site 2. frontiersin.org This binding site is also recognized by other lipid-soluble toxins such as batrachotoxin (B49), veratridine, and aconitine. nih.gov The binding affinity (IC50) of this compound for these channels is approximately 10 μM. wikipedia.org

Structurally, the VGSC alpha subunit is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). wikipedia.org this compound specifically binds to the group II receptor site located on segment 6 of domains I and IV (IS6 and IVS6). wikipedia.org Mutagenesis studies have confirmed the importance of residues within the S6 segments of all four domains for grayanotoxin interaction. frontiersin.org For instance, specific amino acid residues on the Nav1.4 channel, such as S251, I433, N434, L437, I1575, and F1579, have been identified as being involved in the binding of grayanotoxins. frontiersin.org A particular residue at position 1586 in the DIV S6 segment has been shown to be critical, as its mutation completely abolishes the effects of grayanotoxin on Nav1.4 channels. frontiersin.org

| Parameter | Description | Reference |

|---|---|---|

| Receptor Site | Neurotoxin receptor site 2 on the VGSC alpha subunit | frontiersin.org |

| Specific Domains | Segment 6 of domains I and IV (IS6 and IVS6) | wikipedia.org |

| Binding Affinity (IC50) | Approximately 10 μM | wikipedia.org |

| Key Interacting Residues (Nav1.4) | S251, I433, N434, L437, I1575, F1579, and a critical residue at position 1586 | frontiersin.org |

This compound binds to VGSCs only when they are in the activated (open) conformation. wikipedia.org Normally, upon membrane depolarization, VGSCs open to allow an influx of sodium ions, leading to the rising phase of an action potential. This is rapidly followed by channel inactivation, which terminates the sodium influx and allows the membrane to repolarize. wikipedia.org

The binding of this compound induces a conformational change in the channel that prevents this inactivation process. wikipedia.orgnih.gov As a result, the sodium channels remain persistently open, leading to a continuous influx of sodium ions and a prolonged depolarization of the cell membrane. botany-world.comwikipedia.org This sustained depolarization keeps excitable cells in a state of constant activation. botany-world.com this compound is classified as a reversible Nav1.x agonist due to its ability to activate these channels and increase membrane permeability to sodium ions. wikipedia.org

Kinetic studies, particularly using squid giant axons, have provided insights into the gating modifications induced by this compound. It has been proposed that this compound interacts with both the open and closed states of the sodium channel to produce a modified open state, which results in a slow, sustained sodium current. nih.gov

The modification of the sodium channel by this compound proceeds with a dual exponential time course. nih.gov This modification is voltage-dependent, increasing with greater depolarization. nih.gov Interestingly, eliminating the inactivation gate of the channel, for instance by using pronase, accelerates the rate of this compound-induced modification. nih.gov Once bound, this compound unbinds from the sodium channel with a time constant of approximately 30 seconds at a membrane potential of -150 mV. nih.gov

| Kinetic Feature | Observation | Reference |

|---|---|---|

| Channel State Preference | Binds to the activated (open) state of the VGSC | wikipedia.org |

| Modification Time Course | Proceeds with a dual exponential time course | nih.gov |

| Voltage Dependence | Modification increases with membrane depolarization | nih.gov |

| Unbinding Time Constant | Approximately 30 seconds at -150 mV | nih.gov |

Effects of this compound on Membrane Potential and Ion Permeability in Excitable Cells

The primary effect of this compound on excitable cells is a significant depolarization of the resting membrane potential. botany-world.comnih.gov This is a direct consequence of the increased permeability of the cell membrane to sodium ions, mediated by the modified VGSCs. nih.govicm.edu.pl Studies on squid giant axons have demonstrated that Grayanotoxin I and alpha-dihydrograyanotoxin II can greatly depolarize the nerve membrane by increasing the resting sodium channel permeability. nih.gov

This this compound-induced depolarization shifts the activation-voltage relationship for the sustained sodium current in the hyperpolarizing direction by as much as 63-94 mV. nih.gov This means that the modified channels can be activated at more negative membrane potentials than normal channels, contributing further to the state of hyperexcitability.

Interactions of this compound with Other Ion Channels or Receptors

The available preclinical research indicates that the primary molecular target of this compound is the voltage-gated sodium channel. While downstream effects of VGSC modulation can influence the activity of other channels and receptors, there is limited evidence to suggest direct, high-affinity binding of this compound to other ion channels or receptors. The widespread physiological effects, such as those involving the vagus nerve, are considered secondary to the persistent activation of VGSCs in neurons, leading to enhanced neurotransmitter release. nih.gov

Cellular and Subcellular Responses to this compound in in vitro Systems (non-human cell lines)

The effects of this compound have been investigated in several non-human in vitro cell systems, revealing dose-dependent and cell-type-specific responses.

In a study using H9c2 (rat cardiomyocyte) and Cos-7 (monkey kidney fibroblast-like) cell lines, Grayanotoxin-III (GTX-III) was shown to have cytotoxic effects in an in vitro ischemia model. cabidigitallibrary.orgdergipark.org.tr In this model, GTX-III caused a significant decrease in cell viability and induced apoptosis. cabidigitallibrary.orgdergipark.org.tr Conversely, in healthy, non-ischemic H9c2 cells, GTX-III was found to promote cell proliferation. cabidigitallibrary.orgdergipark.org.tr In healthy Cos-7 cells, it also supported proliferation, but to a lesser extent than in the cardiomyocyte cell line. cabidigitallibrary.org

Electrophysiological studies on squid giant axons have been instrumental in elucidating the fundamental mechanisms of grayanotoxin action on membrane potential and ion currents as described in the sections above. nih.govnih.gov Furthermore, grayanotoxin has been shown to cause depolarization in the Schwann cells of squid nerve fibers, indicating the presence of sodium channels in these non-excitable cells that are sensitive to the toxin. nih.gov

| Cell Line | Cell Type | Observed Effects of Grayanotoxin | Reference |

|---|---|---|---|

| H9c2 | Rat Cardiomyocyte | Promotes proliferation in healthy cells; induces apoptosis and reduces viability in an ischemia model. | cabidigitallibrary.orgdergipark.org.tr |

| Cos-7 | Monkey Kidney Fibroblast-like | Supports proliferation (less than in H9c2); induces apoptosis and reduces viability in an ischemia model. | cabidigitallibrary.orgdergipark.org.tr |

| Squid Giant Axon | Neuron | Prolonged membrane depolarization, sustained sodium current, prevention of VGSC inactivation. | nih.govnih.gov |

| Squid Schwann Cells | Glial Cell | Membrane depolarization. | nih.gov |

Modulation of Intracellular Signaling Cascades

The primary interaction of this compound with voltage-gated sodium channels initiates a series of downstream events that can be considered a modulation of intracellular signaling cascades. The prolonged influx of sodium ions leads to membrane depolarization, which in turn affects voltage-dependent calcium channels, resulting in an increase in intracellular calcium concentration. This elevation in cytosolic calcium, a ubiquitous second messenger, is a critical event that can trigger a multitude of signaling pathways.

Pre-clinical studies have suggested that this this compound-induced calcium influx can lead to the enhanced release of various neurotransmitters. For instance, in rat ventromedial hypothalamic neurons, grayanotoxin III has been shown to increase the frequency of both spontaneous inhibitory and excitatory postsynaptic currents. This effect is dependent on the influx of calcium through voltage-dependent calcium channels, which is a direct consequence of the initial sodium channel activation. tocris.com This demonstrates a clear link between the primary action of this compound and the modulation of synaptic signaling pathways.

Furthermore, some in vitro studies have indicated that this compound may have effects on cell fate signaling pathways. For example, in an ischemia cell model using H9c2 and Cos-7 cell lines, grayanotoxin III was found to have a cytotoxic effect and promote apoptosis. researchgate.netnih.govmdpi.com Apoptosis is a highly regulated process involving a complex cascade of signaling molecules, including caspases. While the precise signaling pathways leading to apoptosis in this context are not fully elucidated, it underscores the potential of this compound to influence fundamental cellular processes.

There is also some evidence to suggest that this compound may influence metabolic signaling. In studies with diabetic rats, the administration of grayanotoxin-containing honey led to a decrease in blood glucose levels. It has been proposed that this could be due to a grayanotoxin-mediated stimulation of the parasympathetic nervous system or M2-muscarinic receptors, leading to increased insulin (B600854) secretion. nih.govresearchgate.net This highlights a potential indirect modulation of insulin signaling pathways.

However, it is important to note that direct, preclinical evidence detailing the specific effects of this compound on key intracellular signaling molecules such as protein kinases (e.g., PKA, PKC, MAPK), other second messengers (e.g., cAMP, cGMP, IP3, DAG), and transcription factors is still limited. Much of the current understanding is inferred from the downstream consequences of its primary action on ion channels.

Effects on Cellular Excitability and Homeostasis

The most well-characterized molecular mechanism of this compound is its profound effect on cellular excitability, which is a direct result of its interaction with voltage-gated sodium channels (VGSCs). wikipedia.org These channels are crucial for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. nih.gov

This compound binds to site II on the alpha-subunit of VGSCs, a site also targeted by other toxins like batrachotoxin and veratridine. wikipedia.orgnih.gov This binding has several key consequences for the channel's function. Firstly, it prevents the fast inactivation of the sodium channel. wikipedia.orgnih.gov In a normal action potential, VGSCs open in response to membrane depolarization and then quickly inactivate, which helps to repolarize the membrane and ensures the unidirectional propagation of the nerve impulse. By preventing this inactivation, this compound forces the channel to remain in a persistently activated state. researchgate.netnih.gov

Secondly, this compound shifts the voltage-dependence of activation to more hyperpolarized potentials. nih.gov This means that the channels are more likely to open at the resting membrane potential, leading to a continuous influx of sodium ions. nih.gov The combination of these effects—prevention of inactivation and a shift in activation—results in a prolonged membrane depolarization and a state of hyperexcitability in affected cells. wikipedia.org

This persistent depolarization has significant consequences for cellular homeostasis. The constant influx of sodium ions disrupts the normal ionic gradients across the cell membrane. This disruption can, in turn, affect the function of other ion transporters and channels that are dependent on these gradients. The sustained depolarization also leads to an increased release of neurotransmitters from nerve terminals, as observed in preclinical models. tocris.comresearchgate.net This can lead to overstimulation of postsynaptic receptors and contribute to the systemic effects of this compound.

The table below summarizes key research findings on the effects of grayanotoxin on cellular excitability and homeostasis from pre-clinical studies.

| Parameter | Experimental Model | Key Findings | Reference |

| Sodium Channel Gating | Frog ventricular myocytes | Grayanotoxin I showed a state-dependent action, binding to the open state of the Na+ channels and preventing their inactivation. | researchgate.net |

| Neurotransmitter Release | Rat ventromedial hypothalamic neurons | Grayanotoxin III increased the frequency of spontaneous GABAergic and glutamatergic postsynaptic currents, indicating enhanced neurotransmitter release. | tocris.com |

| Membrane Potential | Squid giant axon | Grayanotoxin I caused a marked and prolonged membrane depolarization. | wikipedia.org |

| Cell Viability in Ischemia | H9c2 and Cos-7 cells | Grayanotoxin III induced apoptosis and reduced cell viability in an in vitro ischemia model. | researchgate.netnih.govmdpi.com |

| Mitotic Activity | Cultured human lymphocytes | Grayanotoxin II increased the mitotic index, suggesting an effect on cell cycle regulation. | nih.gov |

These pre-clinical findings provide a foundational understanding of how this compound disrupts normal cellular function, leading to the physiological effects observed in vivo. The primary action on voltage-gated sodium channels sets off a chain of events that profoundly alters cellular excitability and ionic homeostasis, which then impacts a wide range of cellular processes.

Structure Activity Relationship Sar Studies of Grayanotoxane and Its Analogues Pre Clinical Focus

Correlating Specific Grayanotoxane Structural Motifs with Molecular Target Affinity and Selectivity

Grayanotoxins bind to the group II receptor site on voltage-gated sodium channels (Nav), specifically involving segment 6 of domains I and IV (IS6 and IVS6). wikipedia.org The affinity of grayanotoxins for their target is influenced by specific structural features. The polyhydroxylated cyclic diterpene structure, with its characteristic 5/7/6/5 ring system, is fundamental to its activity. wikipedia.org

Studies have shown that the binding of grayanotoxin to sodium channels is regulated by certain amino acid residues within the channel protein. Phenylalanine (Phe) and tyrosine (Tyr) residues, for instance, play a role in facilitating the affinity of grayanotoxin for the sodium channels. rsc.org Specifically, in the Nav1.4 channel, Phe-1579 in domain IV segment 6 (D4S6) is thought to act as a gate, regulating the access of the toxin to its receptor site, while Tyr-1586 in the same segment is critical for the binding itself. capes.gov.br Substitutions at the Tyr-1586 position have been shown to drastically increase the dissociation constant (Kd), indicating a significant loss of binding affinity. capes.gov.br

Furthermore, molecular docking studies have identified other potential targets for grayanotoxins. For instance, in silico analyses have suggested that grayanotoxins can bind to tubulin, a protein involved in microtubule formation. longdom.org Grayanotoxins I to III showed a preferential binding to α-tubulin. longdom.org Another study investigated the interaction of grayanotoxin III with various isoforms of carbonic anhydrase (CA), revealing micromolar to submicromolar inhibition. tandfonline.comnih.gov The tetracyclic scaffold of grayanotoxin fits within the active site of CA isoforms, though its orientation can differ between isoforms like hCA I and hCA II. tandfonline.com

Influence of Stereochemistry and Functional Groups on this compound Biological Activity

The biological activity of grayanotoxins is highly dependent on their stereochemistry and the presence of specific functional groups. ontosight.aiontosight.ai The complex molecular structure features multiple hydroxyl groups attached to the this compound skeleton. ontosight.ai

Key functional groups essential for the positive inotropic effect (a measure of cardiac muscle contractility) have been identified. These include the 3β-hydroxyl, 6β-hydroxyl, and 10β-methyl groups on the grayanane skeleton. nih.gov The potency of these compounds can be enhanced by the presence of a 10α-hydroxyl group and by the acylation of the 14β-hydroxyl group. nih.gov For instance, grayanotoxin I, which has an acetyl group at the C-14 position, is a potent activator of sodium channels. nih.gov

Studies on D-ring derivatives of grayanotoxin have provided further insights. The introduction of hydroxyl (α-OH or β-OH) or carbonyl groups at either C-15 or C-16 sequentially reduces the toxin's potency. nih.gov This suggests that the region of the sodium channel facing these positions may contain a positive charge. nih.gov The introduction of a hydrophilic hydroxy group at C-14S also reduces activity, while an electronegative amino group at this position eliminates it, highlighting the importance of hydrophobic interactions on the α-surface of the grayanotoxin molecule. nih.gov The 3β-OH, 5β-OH, and 6β-OH groups are thought to form hydrogen bonds with the sodium channel. nih.gov

Molecular docking studies on the NaV1.7 channel have further emphasized the importance of specific functional groups. The β-hydroxyl groups at C3, C6, and C16, as well as a ketone at C2, enhance binding affinity through hydrogen bonding. researchgate.net Conversely, altering the stereochemistry at C1 from β-H to α-H leads to conformational changes that reduce binding affinity. researchgate.net

Design and Synthesis of this compound Analogues for Optimized Molecular Probes

The synthesis of grayanotoxin analogues is a complex challenge due to the intricate, stereochemically dense structure of the natural products. However, such synthetic efforts are crucial for developing molecular probes to better understand their biological targets and for potentially creating new therapeutic agents.

While the complete synthesis of grayanotoxin III has been achieved, the focus of many synthetic efforts has been on creating key intermediates and analogues. acs.org For example, an improved synthesis of a key intermediate of grayanotoxin III has been reported. bjmu.edu.cn The development of modular synthetic strategies is seen as a viable path to producing grayanotoxin analogues. google.com One proposed approach involves a general strategy for the total synthesis of ten different grayanane diterpenoids from a common intermediate, which could be constructed via an intermolecular radical coupling cascade. uchicago.edu

The goal of creating these analogues is to modulate their activity at targets like voltage-gated sodium channels. By systematically modifying the grayanane skeleton and its functional groups, researchers can probe the specific interactions that govern their biological effects. These synthetic analogues can serve as valuable tools to investigate the structure and function of ion channels and other potential protein targets.

Computational Approaches (e.g., molecular docking, QSAR) in this compound SAR Analysis

Computational methods play a significant role in elucidating the SAR of grayanotoxins. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses are key tools in this endeavor.

Molecular docking studies have been used to predict the binding of grayanotoxins to various protein targets. These studies have provided insights into the binding affinities and interaction modes of grayanotoxins with targets such as viral proteins of the encephalitis virus, tubulin, and carbonic anhydrase isoforms. longdom.orgtandfonline.comresearchgate.netsphinxsai.com For example, docking studies with encephalitis virus proteins showed high binding affinities, suggesting potential antiviral properties. sphinxsai.com Similarly, docking grayanotoxin III into the active sites of carbonic anhydrase I and II helped to understand the molecular mechanism of inhibition. tandfonline.comnih.gov Docking scores for grayanane derivatives with the NaV1.7 channel have been used to assess binding affinities and guide the development of potential analgesics. researchgate.net

QSAR analysis is a computational method that correlates the chemical structure of compounds with their biological activity. numberanalytics.com While specific QSAR studies focused solely on a broad range of grayanotoxin analogues are not extensively detailed in the provided results, the principles of QSAR are highly applicable. Such studies would involve calculating molecular descriptors for a series of grayanotoxin derivatives and using statistical methods to build models that predict their activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. The combination of molecular docking and QSAR provides a powerful in silico approach to understanding and predicting the complex SAR of grayanotoxins.

Data Tables

Table 1: Key Functional Groups and Their Influence on Grayanotoxin Activity

| Functional Group/Structural Feature | Position(s) | Influence on Biological Activity | Reference(s) |

|---|---|---|---|

| β-hydroxyl | 3, 6 | Essential for positive inotropic effect. | nih.gov |

| β-methyl | 10 | Essential for positive inotropic effect. | nih.gov |

| α-hydroxyl | 10 | Increases inotropic potency. | nih.gov |

| Acylation of β-hydroxyl | 14 | Increases inotropic potency. | nih.gov |

| Hydroxyl or Carbonyl | 15, 16 | Reduces potency. | nih.gov |

| Hydrophilic hydroxy group | 14S | Reduces activity. | nih.gov |

| β-hydroxyl | 3, 6, 16 | Enhances binding to NaV1.7 via hydrogen bonding. | researchgate.net |

| Ketone | 2 | Enhances binding to NaV1.7 via hydrogen bonding. | researchgate.net |

Table 2: Molecular Docking Studies of Grayanotoxins with Various Protein Targets

| Grayanotoxin/Analogue | Protein Target | Computational Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| Grayanotoxin | Encephalitis virus proteins | iGEMDOCK, HEX | High binding affinity, suggesting potential antiviral properties. | researchgate.netsphinxsai.com |

| Grayanotoxins I-III | Tubulin (α- and β-subunits) | AutoDockTools | Preferential binding to α-tubulin. | longdom.org |

| Grayanotoxin III | Carbonic Anhydrase I & II | Induced Fit Docking (Glide/XP) | Micromolar inhibition; differential binding within the active sites. | tandfonline.com |

List of Compounds Mentioned

Aconitine

Andromedotoxin

Asebotoxin

Asebotoxin III

Atropine

Colchicine

Grayanotoxin

Grayanotoxin I

Grayanotoxin II

Grayanotoxin III

Grayanotoxin IV

Grayanotoxin V

Kalmitoxin

Leucothol

Lyoniol

Paclitaxel

Pieristoxin

Rhodojaponin

Saxitoxin

Veratridine

Vinblastine

Pharmacokinetic and Biotransformation Studies of Grayanotoxane in Non Human Models

Absorption and Distribution Profiles of Grayanotoxane in Experimental Animal Systems

There is a lack of published studies that specifically investigate the absorption and distribution of this compound in experimental animal systems. Research detailing the rate and extent of absorption from various routes of administration, as well as the subsequent distribution of the compound and its potential metabolites into different tissues and organs, is not currently available. Therefore, no data tables on tissue concentrations or distribution patterns can be generated.

Metabolic Pathways and Enzymatic Transformations of this compound

Specific metabolic pathways for this compound have not been elucidated in non-human models. While it is generally understood that xenobiotics undergo Phase I and Phase II metabolism, the specific enzymes and reactions involved in the biotransformation of this compound remain uninvestigated. drughunter.comdrughunter.com

Phase I Metabolic Reactions (e.g., hydroxylation, oxidation)

No studies have been identified that detail the Phase I metabolic reactions of this compound. Information on whether this compound undergoes hydroxylation, oxidation, or other functionalization reactions, and the specific cytochrome P450 isoenzymes or other enzymes involved, is not available in the scientific literature.

Phase II Conjugation Pathways (if applicable)

Similarly, there is no information on whether this compound or its potential Phase I metabolites undergo Phase II conjugation reactions, such as glucuronidation or sulfation. uomus.edu.iqwikipedia.org The enzymes and endogenous co-substrates that would be involved in such pathways for this specific compound have not been studied.

Excretion Mechanisms and Routes of this compound and its Metabolites in Animal Models

The routes and mechanisms of excretion for this compound and any potential metabolites from the body of experimental animals have not been documented. Studies providing data on the proportion of the compound excreted in urine versus feces, or the chemical forms in which it is eliminated, are not available.

Emerging Research Directions and Future Perspectives on Grayanotoxane

Development of Novel Grayanotoxane Analogues for Specific Chemical Biology Applications

The intricate structure of grayanotoxin presents both a challenge and an opportunity for medicinal chemists and chemical biologists. The development of novel grayanotoxin analogues is a burgeoning field aimed at dissecting its mechanism of action and creating derivatives with more specific and potent activities.

Researchers are actively exploring the structure-activity relationships (SAR) of grayanotoxins to design and synthesize new analogues. researchgate.netnih.gov Early studies focused on modifications of the D-ring of the grayanotoxin molecule, revealing that the introduction of different functional groups at positions C-15 and C-16 significantly impacts the toxin's potency. nih.gov For instance, the addition of hydroxyl or carbonyl groups was found to sequentially reduce its activity. nih.gov More recent efforts have led to the preparation of novel 9-hydroxy grayanotoxin II derivatives, which have demonstrated different lethal dosages compared to the parent compound. nih.gov

These synthetic endeavors are not merely academic exercises; they aim to create valuable tools for chemical biology. By modifying the grayanotoxin scaffold, scientists can develop probes to study ion channel function with greater precision. The total synthesis of grayanotoxin III and other grayanane natural products has been a significant achievement, paving the way for the creation of structurally novel and potent analgesics. researchgate.netbeilstein-journals.orgnih.gov These synthetic routes allow for the introduction of specific modifications that can enhance desired biological activities while potentially reducing toxicity. researchgate.net The goal is to develop analogues that can selectively target specific subtypes of sodium channels or other currently unknown receptors, thereby minimizing off-target effects. uq.edu.au The modification of natural products to create synthetic analogs with new biological activities is a promising strategy in drug discovery. doria.fi

Table 1: Examples of Synthesized Grayanotoxin Analogues and Their Significance

| Analogue/Derivative | Synthetic Approach | Key Findings/Significance | Reference(s) |

| 9-hydroxy grayanotoxin II derivatives | Photo-sensitized oxygenation and oxidation with selenium dioxide | Demonstrated altered lethal dosages compared to grayanotoxin II. nih.gov | nih.gov |

| D-ring derivatives | Modification at C-15 and C-16 positions | Revealed insights into the structure-activity relationship and the interaction with the sodium channel. nih.gov | nih.gov |

| Grayanotoxin III | Total synthesis | Paved the way for the development of novel analgesics and further biological evaluation. researchgate.netbeilstein-journals.orgnih.gov | researchgate.netbeilstein-journals.orgnih.gov |

| Principinol E and Rhodomollein XX | Convergent total synthesis | Accomplished the synthesis of different grayanane diterpenoids, expanding the chemical space for biological testing. researchgate.net | researchgate.net |

Advanced Spectroscopic and Imaging Techniques for Intracellular Localization of Grayanotoxanes

Understanding where grayanotoxanes accumulate within a cell is crucial to fully elucidating their mechanism of action. While their primary target is known to be the cell membrane's sodium channels, their intracellular journey and potential interactions with other organelles are less understood. nii.ac.jp Advanced spectroscopic and imaging techniques are poised to shed light on these aspects.

The development of fluorescently labeled grayanotoxin analogues is a key strategy for visualizing their subcellular distribution. google.comnih.gov Although specific examples of fluorescent grayanotoxin probes are not yet widely reported in the literature, the principles of fluorescent labeling of small molecules are well-established. Such probes would allow researchers to use techniques like confocal fluorescence microscopy to track the movement and localization of grayanotoxins in real-time within living cells. This could reveal whether they are confined to the plasma membrane or if they penetrate the cell and interact with intracellular compartments.

Furthermore, advanced spectroscopic methods can provide detailed information about the interaction of grayanotoxins with their targets. While not directly an imaging technique, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating the three-dimensional structure of grayanotoxins and their analogues. mdpi.com These techniques can also be used to study the conformational changes that occur when grayanotoxin binds to the sodium channel.

Future research will likely focus on the synthesis of grayanotoxin derivatives that are amenable to various imaging modalities, potentially including those suitable for super-resolution microscopy or even in vivo imaging techniques. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has already been established for the determination of grayanotoxins in biological samples, which is a crucial tool for quantitative analysis in conjunction with imaging studies. nih.gov

Identification of Unexplored Biological Targets and Signaling Pathways for this compound

While the interaction of grayanotoxin with voltage-gated sodium channels is well-documented, there is growing evidence to suggest that its biological effects may not be exclusively mediated by this single target. wikipedia.orgnih.govnih.gov Emerging research is beginning to uncover novel targets and signaling pathways that are modulated by grayanotoxin, hinting at a more complex pharmacological profile than previously appreciated.

Studies have indicated that grayanotoxin's effects can extend beyond simple channel activation. For example, research has shown that grayanotoxin III can induce apoptosis (programmed cell death) in leukemia cell lines. thieme-connect.comresearchgate.net This effect was found to be dependent on an increase in intracellular calcium (Ca2+) and the activation of p38 MAP kinase, a key signaling protein involved in cellular stress responses. thieme-connect.comresearchgate.net This suggests that grayanotoxin can trigger intracellular signaling cascades that are distinct from its direct action on sodium channels.

The search for new biological targets is a critical area of future research. Techniques such as affinity chromatography with immobilized grayanotoxin analogues could be used to pull down and identify novel binding partners from cell lysates. Proteomics and transcriptomics approaches can also be employed to identify changes in protein and gene expression in response to grayanotoxin treatment, providing clues about the signaling pathways involved. nih.gov Uncovering these unexplored targets could open up new therapeutic possibilities for grayanotoxins and their derivatives. mdpi.com

Biosynthetic Engineering and Synthetic Biology Approaches for this compound Production

The natural production of grayanotoxins is limited to certain plants of the Ericaceae family, and the yields from extraction can be low. thaiscience.infobeilstein-journals.org This limitation hinders large-scale research and potential therapeutic development. Biosynthetic engineering and synthetic biology offer promising solutions to this challenge by providing sustainable and scalable alternative production methods. mdpi.comnih.gov

The biosynthetic pathway of grayanotoxins is believed to be related to that of ent-kaurene (B36324) diterpenoids. thaiscience.infonii.ac.jp Grayanotoxins are thought to be formed through the rearrangement of a kaurane (B74193) skeleton. researchgate.net Elucidating the specific enzymes involved in this complex pathway, particularly the cytochrome P450 enzymes that generate the diversity of grayanane structures, is a key area of ongoing research. beilstein-journals.org

Once the biosynthetic genes are identified, they can be transferred into microbial hosts, such as yeast or bacteria, to create "cell factories" for grayanotoxin production. researchgate.net This approach, known as heterologous production, has been successfully applied to other complex plant-derived natural products. nih.gov Synthetic biology tools can be used to optimize the expression of the biosynthetic genes and engineer the host's metabolism to increase the supply of precursor molecules, thereby maximizing the yield of the desired grayanotoxin. nih.gov

These bio-engineering strategies not only promise a more reliable and scalable source of grayanotoxins but also open the door to producing novel analogues. By introducing modified or engineered enzymes into the biosynthetic pathway, it may be possible to generate new grayanotoxin derivatives with unique properties that are not found in nature. This convergence of synthetic biology and natural product chemistry holds immense potential for accelerating the exploration of grayanotoxin's therapeutic applications. mdpi.com

常见问题

Q. How can researchers ensure reproducibility when publishing this compound-related data?

- Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw spectral data, chromatograms, and statistical code in supplementary materials. Use platforms like Zenodo for dataset archiving. For structural data, deposit coordinates in the Cambridge Structural Database .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound on ion channel activity?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values. Compare curves via extra sum-of-squares F-tests. For multi-channel effects, apply multivariate ANOVA with post-hoc corrections (e.g., Bonferroni). Report effect sizes and confidence intervals to avoid overinterpretation of p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息